2,3,4,6-Tetrabromophenol

Description

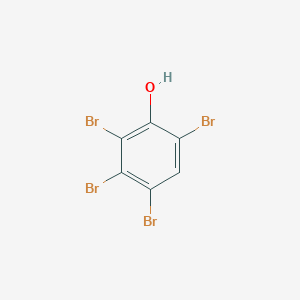

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetrabromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPJZISGVIVNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162597 | |

| Record name | 2,3,4,6-Tetrabromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Sublimes | |

| Record name | 2,3,4,6-TETRABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in benzene, ethanol | |

| Record name | 2,3,4,6-TETRABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from alcohol | |

CAS No. |

14400-94-3 | |

| Record name | 2,3,4,6-Tetrabromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14400-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrabromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetrabromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-TETRABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113.5 °C | |

| Record name | 2,3,4,6-TETRABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,3,4,6-Tetrabromophenol chemical properties and structure

Topic: 2,3,4,6-Tetrabromophenol: Chemical Properties, Synthesis, and Toxicological Mechanism Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This compound (2,3,4,6-TeBP; CAS 14400-94-3) is a highly halogenated phenolic compound that serves as a critical case study in both industrial synthesis and endocrine toxicology. While primarily identified as an impurity in the production of brominated flame retardants (such as TBBPA) or a degradation product of pentabromophenol, its structural homology to thyroxine (T4) grants it significant biological activity.

For drug development professionals, 2,3,4,6-TeBP represents a potent scaffold for understanding halogen-mediated protein binding. It exhibits high affinity for transthyretin (TTR), displacing endogenous thyroid hormones and disrupting endocrine homeostasis. This guide synthesizes its physicochemical profile, "green" and classical synthesis routes, and molecular mechanisms of toxicity.

Chemical Identity & Physicochemical Profile

2,3,4,6-TeBP is characterized by a single unsubstituted carbon at the meta position (C5) relative to the hydroxyl group. This specific substitution pattern creates a unique steric and electronic environment compared to the more common 2,4,6-tribromophenol.

Table 1: Physicochemical Properties

| Property | Value | Context/Relevance |

| Molecular Formula | C₆H₂Br₄O | High halogen content drives lipophilicity. |

| Molecular Weight | 409.69 g/mol | Heavy atom effect significant for mass spectrometry. |

| Melting Point | 113–114 °C | Distinct from 2,4,6-TBP (MP ~96 °C).[1] |

| LogP (Octanol/Water) | ~5.24 | Highly lipophilic; bioaccumulates in adipose tissue. |

| pKa | ~5.4 | Acidic due to electron-withdrawing Br atoms; exists as an anion at physiological pH. |

| Solubility | Low (Water); High (Ethanol, Benzene) | Requires organic co-solvents for biological assays. |

Structural Analysis

The molecule consists of a benzene ring with a hydroxyl group at C1. Bromine atoms occupy positions 2, 3, 4, and 6.

-

Electronic Effect: The four bromine atoms exert a strong inductive electron-withdrawing effect, significantly lowering the pKa of the hydroxyl group compared to phenol (pKa 10).

-

Steric Hindrance: The hydroxyl group is flanked by two bulky bromine atoms (Ortho-2,6), which can hinder derivatization reactions unless forcing conditions are used.

-

NMR Signature: The single aromatic proton at C5 appears as a singlet in the downfield region (~7.6–7.9 ppm) due to the deshielding effect of the adjacent bromines and lack of vicinal coupling partners.

Synthesis & Production Protocols

Historically, 2,3,4,6-TeBP was difficult to isolate in high purity via direct bromination of phenol due to the directing effects of the hydroxyl group (activating ortho/para). Modern methods utilize specific precursors or catalytic systems.

Protocol A: "Green" Oxidative Bromination (Laboratory Scale)

Reference: R.S.C. Advances, 2014

This method utilizes arylboronic acids to bypass the regioselectivity issues of direct phenol bromination.

-

Reagents: 3-Bromophenylboronic acid (1.0 equiv), H₂O₂ (30%, 3.0 equiv), HBr (62%, 3.0 equiv).

-

Solvent: Ethanol/Water (No halogenated solvents required).

-

Procedure:

-

Dissolve 3-bromophenylboronic acid in ethanol.

-

Add HBr followed by dropwise addition of H₂O₂ at room temperature.

-

Mechanism: The ipso-hydroxylation converts the boronic acid to a phenol, while the excess HBr/H₂O₂ generates electrophilic bromine species in situ that rapidly brominate the activated ring.

-

Reaction Time: ~1–5 minutes (Microwave or rapid stirring).

-

-

Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Ethyl Acetate/Pentane 10:90).

-

Yield: High (>90%).

Protocol B: Classical Bromination (Industrial Context)

In industrial settings, 2,3,4,6-TeBP often arises as a byproduct.[1]

-

Precursor: Pentabromophenol (via reductive debromination) or 2,4,6-Tribromophenol (via forcing bromination with Lewis acid catalysts like AlBr₃).

-

Note: Direct bromination of phenol typically stalls at the tribromo stage. To achieve tetrabromination, the deactivating effect of the first three halogens must be overcome, often requiring elevated temperatures (>100°C) and excess Br₂.

Biological Activity & Toxicological Mechanism

The primary toxicological concern for 2,3,4,6-TeBP in drug development and environmental health is its endocrine-disrupting potential, specifically regarding Thyroid Hormone (TH) signaling.

Mechanism: Transthyretin (TTR) Displacement

2,3,4,6-TeBP acts as a potent competitor for the thyroxine (T4) binding pocket on Transthyretin, a major TH transport protein.

-

Structural Mimicry: The spatial arrangement of the bromine atoms mimics the iodine atoms of T4.

-

Binding Affinity: The anionic phenolate head group (at physiological pH) anchors the molecule in the TTR binding pocket, while the halogenated ring engages in hydrophobic interactions.

-

Outcome: Displacement of T4 increases the concentration of free T4, which is then rapidly metabolized and excreted, leading to hypothyroidism.

Visualization: Thyroid Disruption Pathway

Caption: Competitive binding mechanism of 2,3,4,6-TeBP at the Transthyretin (TTR) receptor, leading to accelerated clearance of Thyroxine (T4).

Analytical Methodologies

Detection of 2,3,4,6-TeBP in biological or environmental matrices requires robust derivatization due to its polarity and acidity.

GC-MS Protocol (Derivatization)

Because the free phenol tails heavily on non-polar columns, conversion to the anisole or acetate derivative is standard.

-

Extraction: Acidify sample (pH < 2) to protonate the phenol. Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Derivatization (Acetylation):

-

Add Acetic Anhydride and Pyridine (1:1) to the dry extract.[2]

-

Incubate at 60°C for 30 mins.

-

Product: 2,3,4,6-Tetrabromophenyl acetate.

-

-

GC Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Inlet: Splitless, 250°C.

-

Temp Program: 80°C (1 min) -> 20°C/min -> 300°C (hold 5 min).

-

-

MS Detection:

-

Mode: EI (Electron Impact) or NCI (Negative Chemical Ionization) for higher sensitivity.

-

Monitor Ions (SIM): Molecular ion cluster [M]+ and [M-42]+ (loss of ketene) for acetates. For TeBP, look for isotopic clusters centered around m/z 406-414.

-

References

-

Royal Society of Chemistry (RSC). "A scalable and green one-minute synthesis of substituted phenols." RSC Advances, 2014.

-

World Health Organization (WHO). "2,4,6-Tribromophenol and other simple brominated phenols." CICAD 66, 2005.

-

National Institutes of Health (NIH). "this compound Compound Summary." PubChem, 2025.

-

European Food Safety Authority (EFSA). "Update of the risk assessment of brominated phenols and their derivatives in food." EFSA Journal, 2024.

-

Organic Syntheses. "Bromination of Phenols." Org.[3][4] Synth. (General Procedure Reference).

Sources

- 1. CXIV.—The scission of diaryl ethers and related compounds by means of piperidine. Part III. The nitration of 2 : 4-dibromo-2′ : 4′-dinitrodiphenyl ether and of 2 : 4-dibromophenyl p-toluenesulphonate and benzoate. The chlorination and bromination of m-nitrophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. cromlab-instruments.es [cromlab-instruments.es]

- 4. youtube.com [youtube.com]

Technical Monograph: Physicochemical Characterization of 2,3,4,6-Tetrabromophenol

[1][2]

Executive Summary

This compound (2,3,4,6-TeBP; CAS: 14400-94-3) is a highly halogenated phenolic derivative distinguished by its lipophilicity and acidic character relative to non-halogenated phenols.[1] While often overshadowed by its congener 2,4,6-tribromophenol (a common flame retardant intermediate) and pentabromophenol, the 2,3,4,6-isomer represents a critical analytical standard for environmental monitoring and a model compound for studying halogen-specific substitution effects. This guide provides a rigorous analysis of its thermodynamic, solubility, and spectral properties, synthesizing experimental data with theoretical principles to support precise laboratory handling and method development.

Molecular Architecture & Identity

The physicochemical behavior of 2,3,4,6-TeBP is dictated by the steric and electronic effects of four bromine atoms on the phenol ring. Unlike the symmetrical 2,3,5,6-isomer or the fully substituted pentabromophenol, 2,3,4,6-TeBP retains a single aromatic proton at the meta position relative to the hydroxyl group.

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 14400-94-3 |

| Molecular Formula | C₆H₂Br₄O |

| Molecular Weight | 409.69 g/mol |

| SMILES | Oc1c(Br)cc(Br)c(Br)c1Br |

| Structural Feature | Single aromatic proton at C5; Hydroxyl group flanked by ortho-bromines (C2, C6).[2][1][3] |

Structural Implications

The presence of bulky bromine atoms at the 2- and 6-positions creates significant steric shielding around the hydroxyl group.[4] This "ortho-effect" influences hydrogen bonding capability, making the hydroxyl proton more acidic but less accessible for intermolecular networking compared to phenol.[4]

Thermodynamic & Phase Transition Properties

2,3,4,6-TeBP exhibits phase behavior typical of heavy, symmetrical halo-aromatics. The high molecular weight contributes to a solid state at room temperature, while the weak intermolecular forces (van der Waals dominance) facilitate sublimation.

Thermal Constants

-

Melting Point: 113.5 °C (Experimental)

-

Boiling Point: Sublimes. Theoretical extrapolation places the boiling point >300 °C, but decomposition and sublimation occur prior to reaching a stable liquid-vapor equilibrium at standard pressure.[4]

-

Vapor Pressure: Estimated at

mmHg at 25 °C.[4]

Expert Insight: In analytical workflows (e.g., GC-MS), the sublimation property requires careful thermal program design. High injection port temperatures can lead to discrimination or loss of the analyte if not properly trapped by the column stationary phase.[4]

Solubility & Partitioning Coefficients

The polybromination renders 2,3,4,6-TeBP highly hydrophobic. Understanding its partitioning behavior is essential for extraction protocols and bioavailability assessments.[4]

| Solvent/Medium | Solubility / Value | Notes |

| Water | ~2 mg/L (25 °C) | Practically insoluble; exists primarily as an anion at environmental pH > 6.[4] |

| Ethanol/Methanol | High | Preferred solvents for stock solution preparation.[4] |

| Benzene/Toluene | Very Soluble | Excellent for liquid-liquid extraction from aqueous matrices.[4] |

| LogP (Octanol-Water) | 5.07 – 5.40 | Indicates high potential for bioaccumulation and adsorption to organic matter.[4] |

| pKa (Acidity) | ~5.4 | Significantly more acidic than phenol (pKa 10) due to electron-withdrawing Br atoms stabilizing the phenoxide anion.[4] |

Environmental Fate Logic

The low pKa (5.[4]4) implies that at physiological pH (7.[4]4) and environmental pH, 2,3,4,6-TeBP exists predominantly as the tetrabromophenoxide anion . This ionization increases water solubility slightly compared to the neutral form but drastically alters its sorption mechanism to soil/sediment (ion exchange vs. hydrophobic partitioning).

Spectral Fingerprint & Identification

Accurate identification relies on distinguishing 2,3,4,6-TeBP from other isomers (e.g., 2,3,5,6-TeBP).

Mass Spectrometry (MS)

The mass spectrum is the most definitive identification tool due to the unique isotopic abundance of bromine (

-

Molecular Ion Cluster: A characteristic 5-peak cluster for the [M]⁺ ion (C₆H₂Br₄O) spanning m/z ~406 to 414.[4]

-

Isotope Pattern: The intensity ratio follows the binomial expansion for 4 bromines (1:4:6:4:1 approximation).

-

Fragmentation: Loss of HBr and CO are common pathways.[4]

Nuclear Magnetic Resonance ( H NMR)

-

Signal: A single singlet.[4]

-

Chemical Shift: The lone proton is located at position 5.[4] It is shielded by the electron-donating resonance of the OH group (para-position relative to OH is occupied, but meta is active) but strongly deshielded by the inductive effect of the adjacent bromines at C4 and C6.

-

Diagnostic Feature: Unlike 2,4,6-tribromophenol (which shows a singlet for two equivalent protons), 2,3,4,6-TeBP shows a singlet integrating to one proton.

Figure 1: Logical flowchart for distinguishing 2,3,4,6-TeBP from common congeners using proton NMR integration and symmetry.

Synthesis & Impurity Profile

Understanding the synthesis aids in predicting impurities.[4] Direct bromination of phenol is kinetically controlled.[4]

-

Phenol → 2,4,6-Tribromophenol (TBP): Extremely fast reaction.[4] The OH group activates ortho/para positions.[4]

-

2,4,6-TBP → 2,3,4,6-TeBP: Difficult step. The remaining positions (3 and 5) are meta to the activating OH group and sterically crowded by bromines.[4] Forcing conditions or specific catalysts are required to introduce the fourth bromine.[4]

-

Alternative Green Synthesis: Recent methods utilize oxidative bromination of boronic acids (e.g., 3-bromophenylboronic acid) to selectively yield 2,3,4,6-TeBP, avoiding the mixture issues of direct phenol bromination.

Impurity Alert: Commercial samples of 2,3,4,6-TeBP may contain traces of 2,4,6-Tribromophenol (under-brominated) or Pentabromophenol (over-brominated).

Figure 2: Stepwise bromination pathway showing the kinetic barrier to forming 2,3,4,6-TeBP.

Safety & Handling (GHS)

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26665, this compound. Source:

-

Organization for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report for 2,4,6-Tribromophenol (Congener Data). Source:

-

Royal Society of Chemistry (RSC). A scalable and green one-minute synthesis of substituted phenols (Synthesis of 3j). Source:

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Properties.[4] Source:

-

U.S. Consumer Product Safety Commission. Organohalogen Flame Retardant Scope Document (Physical Property Estimates). Source:

Sources

- 1. rsc.org [rsc.org]

- 2. Hydroxylated transformation products obtained after UV irradiation of the current-use brominated flame retardants hexabromobenzene, pentabromotoluene, and pentabromoethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpsc.gov [cpsc.gov]

- 4. cromlab-instruments.es [cromlab-instruments.es]

Technical Profile: 2,3,4,6-Tetrabromophenol (CAS 14400-94-3)

[1][2][3][4]

Executive Summary & Disambiguation

CAS Number 14400-94-3 refers to 2,3,4,6-Tetrabromophenol (2,3,4,6-TeBP) .[1][2][3][4][5] It is a highly halogenated phenolic compound primarily utilized as a reactive intermediate in the synthesis of polymeric flame retardants and as a fungicidal agent in wood preservation.

CRITICAL DISAMBIGUATION: Researchers searching for Oxantel (an anthelmintic agent) often encounter database errors linking it to this CAS number.[6]

-

Correct CAS for Oxantel (Base): 36531-26-7[6]

-

Correct CAS for Oxantel Pamoate: 68813-55-8[6]

-

CAS 14400-94-3 is exclusively this compound. [1][2][6][3][7]

This guide details the physicochemical properties, synthesis pathways, and analytical protocols for 2,3,4,6-TeBP, with a focus on its environmental persistence and detection methodologies.

Physicochemical Characterization

2,3,4,6-TeBP exhibits properties typical of polybrominated phenols: high lipophilicity and acidity significantly greater than unsubstituted phenol due to the electron-withdrawing effect of the four bromine atoms.

Table 1: Core Physicochemical Properties

| Property | Value | Context/Relevance |

| Molecular Formula | C₆H₂Br₄O | Halogen content drives flame retardancy.[6][8][9] |

| Molecular Weight | 409.69 g/mol | High mass contributes to low volatility. |

| Appearance | White to pale yellow needles | Crystalline solid at STP. |

| Melting Point | 113 – 114 °C | Sublimes upon heating; critical for GC inlet parameters. |

| Boiling Point | Sublimes | Decomposes before distinct boiling at atmospheric pressure. |

| pKa | ~5.4 | Exists primarily as an anion in environmental waters (pH > 6).[6][10] |

| Log Kow | 3.22 – 4.13 | High potential for bioaccumulation in lipid tissues. |

| Water Solubility | Low (< 10 mg/L) | Hydrophobic; partitions strongly into sediment and organic matter.[6] |

Scientific Insight: The pKa of ~5.4 is a critical parameter for extraction protocols. Unlike non-halogenated phenols (pKa ~10), 2,3,4,6-TeBP is acidic enough to be ionized at physiological and environmental pH. Analytical extraction must be performed at pH < 2 to ensure the molecule is in its neutral, extractable form.

Synthesis & Production Logic

The industrial synthesis of 2,3,4,6-TeBP is achieved through the controlled bromination of phenol. This process must be carefully regulated to prevent the formation of the fully brominated pentabromophenol (CAS 608-71-9) or under-brominated congeners.[6]

Reaction Mechanism

The synthesis follows an electrophilic aromatic substitution pathway. The hydroxyl group activates the ring, directing bromine to the ortho and para positions. Steric hindrance at the meta position (position 3) makes the 2,3,4,6-substitution pattern thermodynamically challenging, often requiring specific catalysts or solvent conditions to achieve high purity.

Visualization: Synthesis Pathway

Figure 1: Step-wise bromination pathway.[6] Control of stoichiometry prevents the formation of Pentabromophenol.

Analytical Methodologies

Due to its acidity and polarity, direct Gas Chromatography (GC) analysis of 2,3,4,6-TeBP results in peak tailing and adsorption. Derivatization is mandatory for accurate quantification.

Protocol: GC-MS Determination via Methylation[3]

This protocol utilizes diazomethane or trimethylsilyldiazomethane to convert the phenol into its corresponding methyl ether (anisole derivative), improving volatility and peak shape.

Reagents

-

Extraction Solvent: Dichloromethane (DCM) or Hexane.[6]

-

Derivatizing Agent: Trimethylsilyldiazomethane (2M in hexane) – Safer alternative to Diazomethane.[6]

-

Acidifier: Sulfuric acid (H₂SO₄), 1M.

Step-by-Step Workflow

-

Sample Preparation:

-

Acidify aqueous sample to pH < 2 using 1M H₂SO₄. This protonates the phenolate anion (TeBP⁻ → TeBP-H).[6]

-

-

Extraction:

-

Extract three times with DCM.

-

Combine organic layers and dry over anhydrous Na₂SO₄.

-

-

Derivatization:

-

Evaporate solvent to ~1 mL under a gentle nitrogen stream.

-

Add 50 µL of methanol (catalyst) and 100 µL of Trimethylsilyldiazomethane solution.

-

Observation: Evolution of nitrogen gas indicates reaction progress.

-

Incubate at room temperature for 30 minutes.

-

Quench excess reagent with a few drops of acetic acid.

-

-

Instrumental Analysis (GC-MS):

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[6]

-

Inlet: Splitless, 250°C.

-

Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

-

Detection: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) for higher sensitivity.[6]

-

Target Ions (Methyl derivative): Molecular ion [M]+ and [M-CH3]+ isotope clusters.[6]

-

Visualization: Analytical Workflow

Figure 2: Analytical workflow ensuring quantitative recovery and stable chromatography.

Environmental Fate & Toxicology

Environmental Persistence

2,3,4,6-TeBP is identified as a metabolite of larger brominated flame retardants (BFRs) and is persistent in the environment.

-

Bioaccumulation: With a Log Kow > 3.2, it partitions into lipid tissues. Predicted Bioconcentration Factors (BCF) range from 120 to 3100, indicating significant bioaccumulation potential in aquatic organisms.

-

Mobility: In neutral/alkaline soils, it exists as an anion, increasing water solubility and leaching potential compared to neutral BFRs.

Toxicology Profile

-

Endocrine Disruption: Structurally similar to thyroid hormones (T3/T4).[6] Studies suggest competitive binding to transthyretin (TTR), potentially disrupting thyroid hormone transport.

-

Aquatic Toxicity: Highly toxic to aquatic life due to its ability to uncouple oxidative phosphorylation.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 26665, this compound. Retrieved from [Link]

-

World Health Organization (2005). Concise International Chemical Assessment Document 66: 2,4,6-Tribromophenol and other Simple Brominated Phenols. Retrieved from [Link][6]

-

Consumer Product Safety Commission (2024). Organohalogen Flame Retardant Scope Document: Polyhalogenated Phenol Derivative Subclass. Retrieved from [Link]

Sources

- 1. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]

- 2. rsc.org [rsc.org]

- 3. nihs.go.jp [nihs.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 14400-94-3 [smolecule.com]

- 6. Oxantel Pamoate | C36H32N2O7 | CID 5281086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CXIV.—The scission of diaryl ethers and related compounds by means of piperidine. Part III. The nitration of 2 : 4-dibromo-2′ : 4′-dinitrodiphenyl ether and of 2 : 4-dibromophenyl p-toluenesulphonate and benzoate. The chlorination and bromination of m-nitrophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. scribd.com [scribd.com]

- 9. cpsc.gov [cpsc.gov]

- 10. This compound | C6H2Br4O | CID 26665 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 2,3,4,6-Tetrabromophenol: A Technical Guide

This technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2,3,4,6-Tetrabromophenol (2,3,4,6-TeBP) . It is designed for researchers requiring precise solubility data for recrystallization, environmental fate modeling, or flame retardant formulation.

Physicochemical Identity & Core Properties

This compound is a high-molecular-weight brominated phenolic compound.[1] Its solubility behavior is governed by the competition between the hydrophilic hydroxyl (-OH) group and the lipophilic, electron-withdrawing bromine substituents.

| Property | Value | Critical Implication for Solubility |

| CAS Number | 14400-94-3 | Unique identifier for database retrieval. |

| Molecular Weight | 409.7 g/mol | High MW suggests slower dissolution kinetics compared to phenol. |

| Melting Point | 113.5 °C | High crystal lattice energy; requires significant enthalpy to fuse/dissolve. |

| pKa | ~5.4 | Acidic. Exists as an anion at pH > 5.4, drastically altering aqueous solubility. |

| LogP (Octanol/Water) | ~5.1 - 5.4 | Highly hydrophobic. Preferential partitioning into non-polar organic solvents. |

| Physical Form | Crystalline Solid | Needles (from alcohol); requires comminution before solubility testing. |

Solubility in Organic Solvents

Qualitative Solubility Matrix

The solubility of 2,3,4,6-TeBP follows the "Like Dissolves Like" principle, but with specific nuances due to its high bromine content (dispersion forces) and phenolic hydrogen bonding.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Aromatic Hydrocarbons | Benzene, Toluene | Excellent | Dominant |

| Ketones | Acetone, MEK | Good to Excellent | Carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA) for the phenolic proton. |

| Alcohols | Methanol, Ethanol | Good | Amphiphilic match; -OH group H-bonds, while alkyl chain interacts with the ring. |

| Chlorinated Solvents | Chloroform, DCM | Moderate/Good | High dispersion energy ( |

| Alkanes | Hexane, Heptane | Poor | Lacks H-bonding capability to overcome the crystal lattice energy of the phenol group. |

| Water | Water | Insoluble | Hydrophobic effect dominates; solvation energy cannot overcome lattice energy. |

Thermodynamic Behavior (Analog Analysis)

While specific mole-fraction tables for 2,3,4,6-TeBP are proprietary, its behavior closely mirrors 2,4,6-Tribromophenol and Tetrabromobisphenol A (TBBPA) .

-

Temperature Dependence: Solubility is endothermic (

). Solubility increases exponentially with temperature. -

Solute-Solvent Interaction: The dissolution is entropy-driven in non-polar solvents (disorder increase) and enthalpy-driven in polar aprotic solvents (specific H-bonding).

Solubility Modeling: Hansen Solubility Parameters (HSP)

To predict solubility in novel solvents without experimental waste, we utilize the Hansen Solubility Parameters. The interaction radius (

Estimated HSP Values for 2,3,4,6-TeBP:

-

(Dispersion): ~20.5 MPa

-

(Polarity): ~6.5 MPa

-

(H-Bonding): ~13.0 MPa

Interpretation:

-

Target Solvents: Look for solvents with high

(>18) and moderate -

Toluene (

): The dispersion match is strong, driving solubility despite the -

Ethanol (

): The

Visualization: Solute-Solvent Interaction Logic

Caption: Mechanistic interaction map showing how the dual nature of 2,3,4,6-TeBP (hydrophobic ring vs. hydrophilic hydroxyl) dictates solvent compatibility.

Experimental Protocol: Isothermal Saturation Method

To generate precise solubility data (mole fraction

Materials & Apparatus

-

Solute: 2,3,4,6-TeBP (Purity >99%, recrystallized).

-

Solvents: HPLC grade (dried over molecular sieves).

-

Apparatus: Jacketed glass equilibrium cell (50 mL), circulating water bath (

K), magnetic stirrer, 0.45

Step-by-Step Workflow

-

Preparation: Add excess 2,3,4,6-TeBP solid to 20 mL of solvent in the equilibrium cell. The solution must remain turbid (solid present) throughout the experiment.

-

Equilibration: Stir at 400 rpm at the target temperature (e.g., 298.15 K) for 24 hours .

-

Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

-

Sampling:

-

Pre-heat a glass syringe and PTFE filter to the experimental temperature (prevents precipitation during filtering).

-

Withdraw 2 mL of supernatant.

-

-

Quantification (Gravimetric):

-

Transfer supernatant to a pre-weighed weighing dish (

). -

Weigh the wet sample (

). -

Evaporate solvent under vacuum at 40 °C until constant mass is achieved (

).

-

-

Calculation:

Where

Visualization: Experimental Workflow

Caption: Standard Operating Procedure (SOP) for determining solubility via the Isothermal Saturation Method.

Data Correlation & Analysis

Once experimental data is gathered, it should be fitted to the Modified Apelblat Equation to determine thermodynamic parameters:

-

x: Mole fraction solubility.[2]

-

T: Absolute temperature (K).[3]

-

A, B, C: Empirical constants derived from regression.

Thermodynamic Parameters Calculation:

-

Enthalpy of Solution (

): -

Entropy of Solution (

):

Note: Positive

References

-

Lide, D.R., Milne, G.W.A. (1994).[4] Handbook of Data on Organic Compounds, Volume I, 3rd ed.[4] CRC Press.[4][5] (Source of qualitative solubility data: "Very soluble in benzene, ethanol").

-

PubChem. (2025).[4] this compound (CID 26665) Physicochemical Properties.[1][4][6] National Library of Medicine. Link

-

Zhang, Y., et al. (2021). Temperature and solvent dependent thermodynamic behavior of tetrabromobisphenol A.[7] Journal of Chemical & Engineering Data.[2] (Reference for thermodynamic modeling of brominated phenolic analogs). Link

-

Hansen, C.M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press.[4][5] (Source for HSP calculation methodology). Link

-

Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations. ADMET and DMPK. (Source for Isothermal Saturation Protocol). Link

Sources

- 1. Buy this compound | 14400-94-3 [smolecule.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H2Br4O | CID 26665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol, 2,3,4,6-tetrachloro- [webbook.nist.gov]

- 6. This compound | C6H2Br4O | CID 26665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2,3,4,6-Tetrabromophenol: Environmental Fate, Metabolic Origins, and Analytical Characterization

Executive Summary

While 2,4,6-tribromophenol (2,4,6-TBP) is widely recognized as the dominant bromophenolic environmental contaminant, 2,3,4,6-tetrabromophenol (2,3,4,6-TeBP) represents a critical, often overlooked intermediate that exhibits distinct bioaccumulative behavior. Recent toxicological surveillance has identified 2,3,4,6-TeBP in human placental tissues at concentrations exceeding those of common PBDE congeners, challenging the assumption that it is merely a transient degradation product. This guide provides a technical deep-dive into the occurrence, metabolic origins, and analytical protocols for 2,3,4,6-TeBP, tailored for researchers in environmental toxicology and drug development.

Chemical Profile and Physicochemical Properties

2,3,4,6-TeBP is a halogenated phenolic compound characterized by high lipophilicity and acidity relative to its non-halogenated counterparts. Its physicochemical properties dictate its environmental partitioning, favoring sorption to organic carbon and bioaccumulation in lipid-rich tissues.

| Property | Value | Relevance |

| CAS Number | 14400-94-3 | Unique Identifier |

| Molecular Formula | C₆H₂Br₄O | Precursor/Metabolite tracking |

| Molecular Weight | 409.7 g/mol | Mass Spectrometry target (M+) |

| Log Kow | ~5.4 - 5.8 (Estimated) | High potential for bioaccumulation |

| pKa | ~5.4 | Exists primarily as an anion at physiological pH |

| Henry's Law Constant | 1.4 × 10⁻⁸ atm-m³/mol | Low volatility from water bodies |

Sources and Origins: The Degradation Cascade

Unlike engineered BFRs (Brominated Flame Retardants) like TBBPA, 2,3,4,6-TeBP is rarely the end-product of industrial synthesis. Instead, it arises primarily through the reductive debromination of higher-brominated precursors.

Industrial and Abiotic Sources

-

Impurity: Present as a contaminant in commercial Pentabromophenol (PBP) and other brominated flame retardant mixtures.

-

Pyrolysis: Generated during the thermal degradation of PBP-treated polymers and wood preservatives.

-

Photolysis: Formed via UV-induced debromination of PBP in atmospheric dust and surface water.

Biotic Production

In anaerobic environments (sediment, sewage sludge) and within metabolic systems, 2,3,4,6-TeBP serves as the rate-limiting intermediate in the degradation of Pentabromophenol.

Figure 1: 2,3,4,6-TeBP acts as a critical node between the fully brominated PBP and the ubiquitous 2,4,6-TBP. Its persistence depends on the rate of subsequent debromination.

Environmental and Biological Occurrence

The occurrence profile of 2,3,4,6-TeBP is distinct from other BFRs. While often below detection limits in bulk water or sediment due to rapid sorption or degradation, it shows significant accumulation in specific biological matrices.

Environmental Matrices[3][4][5]

-

Air: Detected in automotive emissions (0.02–0.1 mg/m³) and particulate matter, likely derived from combustion of brominated plastics.

-

Sediment: High adsorption coefficient (

) leads to immobilization in sediment, where it undergoes slow anaerobic degradation.

Human Bioaccumulation (Critical Finding)

Contrary to its "transient" environmental status, 2,3,4,6-TeBP has been identified as a major contaminant in human placental tissue.

-

Study Data: In a cohort of 102 human placental tissues, 2,3,4,6-TeBP was detected in 100% of samples .[1]

-

Concentration: Mean concentration of 15.4 ng/g lipid , which is significantly higher than BDE-47 (5.09 ng/g lipid), a commonly monitored PBDE.[1]

-

Implication: This suggests active placental transfer or in situ metabolic formation, posing a direct risk to fetal development.

Analytical Methodologies

Accurate quantification of 2,3,4,6-TeBP requires rigorous sample preparation to prevent loss due to volatilization or ionization suppression.

Sample Preparation Protocol

Objective: Isolate phenolic fraction from lipid-rich matrices (e.g., placenta, liver).

-

Homogenization: Grind tissue with anhydrous sodium sulfate (

) to remove moisture. -

Extraction: Soxhlet or Pressurized Liquid Extraction (PLE) using Dichloromethane (DCM):Hexane (1:1).

-

Lipid Removal (GPC): Gel Permeation Chromatography is preferred over acid digestion, which may degrade phenolic protons.

-

Fractionation: Use a silica gel column.

-

Fraction 1 (Non-polar): Elute with Hexane (contains PBDEs).

-

Fraction 2 (Polar): Elute with DCM (contains 2,3,4,6-TeBP and other bromophenols).

-

-

Derivatization (Mandatory for GC): Phenols adhere to GC liners. Acetylation or Silylation is required.[2]

-

Reagent: Acetic Anhydride (

) + Pyridine base. -

Reaction:

.

-

Instrumental Analysis (GC-MS)

System: Gas Chromatography coupled with Mass Spectrometry (EI or ECNI).[2]

| Parameter | Setting | Rationale |

| Column | DB-5ms or equivalent (30m x 0.25mm) | Standard non-polar phase for halogenated aromatics. |

| Carrier Gas | Helium (1.0 mL/min) | Optimal separation efficiency. |

| Ionization | Electron Impact (EI, 70eV) | Provides structural fragmentation data. |

| Acquisition | SIM (Selected Ion Monitoring) | Maximizes sensitivity for trace analysis.[2] |

Target Ions (Acetylated Derivative):

-

Quantification Ion: m/z 450 (Molecular Ion

cluster for Acetyl-TeBP). -

Qualifier Ions: m/z 408 (

), m/z 329 (

Figure 2: Step-by-step protocol ensuring separation of TeBP from interfering lipids and neutral BFRs.

Toxicological Implications for Drug Development

For researchers in pharmacology, 2,3,4,6-TeBP is not just a pollutant but a potent endocrine disruptor that can confound toxicity screens or act as a hidden variable in in vivo studies.

Thyroid Hormone Mimicry

The structure of 2,3,4,6-TeBP closely resembles Thyroxine (T4).

-

Mechanism: It competes with T4 for binding to Transthyretin (TTR) , a thyroid hormone transport protein.

-

Consequence: Displacement of T4 leads to reduced circulating T4 levels (hypothyroidism) and increased free T4 clearance.

-

Placental Risk: High placental concentrations suggest it may interfere with maternal-fetal thyroid hormone transfer, critical for fetal neurodevelopment.

Genotoxicity

In vitro studies on human Peripheral Blood Mononuclear Cells (PBMCs) indicate that bromophenols, including TeBP isomers, can induce:

-

DNA strand breaks.

-

Oxidative damage to purines.

-

This suggests a potential carcinogenic mechanism distinct from receptor-mediated endocrine disruption.

References

-

Leonetti, C., et al. (2016). "Concentrations of polybrominated diphenyl ethers (PBDEs) and 2,4,6-tribromophenol in human placental tissues." Environment International. Link

-

Source of placental accumulation data.[1]

-

-

Michałowicz, J., et al. (2021). "A review on environmental occurrence, toxic effects and transformation of man-made bromophenols." Science of The Total Environment. Link

- Comprehensive review of bromophenol sources and toxicity.

-

Koch, C., & Sures, B. (2018). "Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP)." Environmental Pollution.[3] Link

- Context on the degradation rel

- Morf, L.S., et al. (2005). "Brominated Flame Retardants in Waste Electrical and Electronic Equipment (WEEE) Plastics." Waste Management.

-

AccuStandard. "Brominated Flame Retardants & Degradation Standards." Link

- Source for analytical reference standards and metabolite identific

Sources

Technical Guide: Natural Formation of Brominated Phenols in Marine Environments

Executive Summary

This technical guide provides a comprehensive analysis of the biosynthesis, extraction, and pharmacological potential of brominated phenols (BPs) derived from marine sources.[1] Unlike terrestrial phenolics, marine BPs are characterized by the enzymatic incorporation of bromine atoms, a process driven by the high concentration of bromide ions in seawater (~65 mg/L) and specific haloperoxidase enzymes. This document details the vanadium-dependent biosynthetic machinery, validates extraction protocols for research and drug discovery, and summarizes quantitative data on their occurrence and bioactivity.

Introduction: The Marine Halogenation Advantage

Marine organisms, particularly red algae (Rhodophyta) and certain marine bacteria, have evolved sophisticated mechanisms to incorporate halogens into organic scaffolds.[2] Bromine is the most frequently incorporated halogen in marine secondary metabolites due to the favorable oxidation potential of bromide ions relative to chloride in biological systems, despite chloride's higher abundance.

Key Differentiators:

-

Chemical Stability: The C-Br bond provides metabolic stability, often extending the half-life of pharmacophores in vivo.

-

Lipophilicity: Bromination increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor in drug development.

-

Steric Bulk: The atomic radius of bromine (1.14 Å) can lock conformations or fill hydrophobic pockets in target proteins (e.g., PTP1B inhibition).

Mechanistic Biosynthesis: The V-BPO Pathway

The core engine of marine bromination is the Vanadium-dependent Bromoperoxidase (V-BPO).[3][4] Unlike heme-dependent peroxidases, V-BPOs are robust, extracellular or vesicular enzymes that do not suffer from oxidative inactivation during catalysis.

Enzymatic Mechanism

The reaction proceeds via a two-electron oxidation of the bromide ion (

-

Activation: Hydrogen peroxide binds to the vanadium center.

-

Oxidation: Bromide attacks the activated peroxo-vanadium complex.

-

Release: A reactive electrophilic bromine species, equivalent to hypobromous acid (

) or an enzyme-bound bromonium ion ( -

Substitution: This electrophile attacks the electron-rich aromatic ring of a phenolic substrate via Electrophilic Aromatic Substitution (EAS).

Biosynthetic Pathway Diagram

The following diagram illustrates the catalytic cycle and the subsequent bromination of a generic phenolic substrate.

Figure 1: Catalytic cycle of Vanadium-dependent Bromoperoxidase (V-BPO) leading to phenol bromination.

Experimental Protocols: Extraction & Isolation

To ensure scientific integrity, the isolation of BPs requires preventing artifact formation (e.g., oxidation or hydrolysis) and ensuring complete extraction from the algal matrix.

Validated Extraction Workflow (Red Algae)

Source Material: Vertebrata lanosa or Rhodomela confervoides.

Reagents:

-

Methanol (HPLC grade)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water (18.2 MΩ·cm)

Protocol Steps:

-

Lyophilization: Freeze-dry fresh algal biomass immediately after collection to stop enzymatic degradation. Grind to a fine powder (<0.5 mm).

-

Solvent Extraction:

-

Extract powder with MeOH:DCM (2:1 v/v) at room temperature for 24 hours.

-

Rationale: Methanol penetrates the cell wall; DCM solubilizes the lipophilic brominated species.

-

Repeat extraction 3 times to maximize yield.

-

-

Partitioning:

-

Fractionation (VLC):

-

Load DCM fraction onto a C18 Vacuum Liquid Chromatography (VLC) column.

-

Elute with a step gradient of H2O:MeOH (from 100:0 to 0:100).

-

-

Purification (HPLC):

-

Column: Phenomenex Luna C18(2) (5 µm, 250 x 4.6 mm).

-

Mobile Phase: A: 0.1% TFA in H2O; B: Acetonitrile.

-

Gradient: 5-100% B over 30 mins.

-

Detection: UV at 290 nm (characteristic absorption of bromophenols).[6]

-

Isolation Workflow Diagram

Figure 2: Step-by-step isolation workflow for obtaining high-purity bromophenols from marine algae.

Quantitative Data & Pharmacological Potential

The concentration of BPs varies significantly by species and season. The table below synthesizes quantitative occurrence data and associated bioactivity.

Occurrence and Bioactivity Profile[1][2][5][7][8][9][10][11][12]

| Compound Name | Source Organism | Concentration (mg/g dry wt) | Key Bioactivity | Mechanism of Action |

| Bromophenol 1 (3-bromo-4,5-dihydroxybenzyl alcohol) | Vertebrata lanosa | 0.678 (Max) | Antibacterial | Disruption of membrane integrity |

| 2,4,6-Tribromophenol | Pterocladiella capillacea | 2.59 (Max) | Antifeedant / Cytotoxic | General toxicity / Deterrence |

| BDDPM (Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether) | Rhodomela confervoides | Variable | Anticancer / Antidiabetic | PTP1B Inhibition ( |

| Vidalol A | Vidalia obtusaloba | N/A | Anti-inflammatory | Phospholipase A2 (PLA2) inhibition |

Data Analysis:

-

High Variability: Concentration in V. lanosa can drop from ~0.6 mg/g to <0.01 mg/g depending on the season, emphasizing the need for standardized collection times (typically late summer/autumn for peak secondary metabolite production).

-

Structure-Activity Relationship (SAR): The 1,2-dihydroxy (catechol) moiety combined with ortho-bromination is critical for antioxidant and enzyme inhibitory activity (e.g., PTP1B).

Future Perspectives in Drug Development

The transition of marine BPs from ecological curiosities to pharmaceutical leads faces challenges in supply and synthesis.

-

Heterologous Expression: Transferring V-BPO gene clusters into E. coli or Streptomyces to allow for scalable fermentation.

-

Chemoenzymatic Synthesis: Using immobilized V-BPO enzymes in flow reactors to perform regioselective bromination of complex synthetic scaffolds, avoiding toxic

reagents. -

Targeted Delivery: Utilizing the lipophilic nature of BPs for crossing the Blood-Brain Barrier (BBB) in neurodegenerative disease models.

References

-

Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits. Marine Drugs. [Link]

-

Vanadium Bromoperoxidase-Catalyzed Biosynthesis of Halogenated Marine Natural Products. Journal of the American Chemical Society. [Link]

-

Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs. [Link][7]

-

Distribution of Bromophenols in Species of Marine Algae From Eastern Australia. Journal of Agricultural and Food Chemistry. [Link][8]

-

Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Vanadium bromoperoxidase-catalyzed biosynthesis of halogenated marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]

- 6. Bromophenolics from the Red Alga Polysiphonia decipiens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Distribution of bromophenols in species of marine algae from eastern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

history and discovery of 2,3,4,6-Tetrabromophenol

From Synthetic Impurity to Environmental Marker: A Comprehensive Guide [1][2]

Part 1: Executive Summary

2,3,4,6-Tetrabromophenol (2,3,4,6-TeBP; CAS 14400-94-3) is a highly halogenated phenolic congener that occupies a critical niche in environmental chemistry and toxicology.[1][2][3] Unlike its homologues—the widely produced 2,4,6-tribromophenol (TBP) and pentabromophenol (PeBP)—2,3,4,6-TeBP is rarely manufactured as a standalone commodity.[1][2] Instead, it serves as a sentinel molecule : a persistent impurity in industrial flame retardants, a metabolic intermediate of novel brominated compounds (such as TTBP-TAZ), and a degradation product of Tetrabromobisphenol A (TBBPA).[1][2]

This guide synthesizes the historical identification of 2,3,4,6-TeBP, its formation pathways, and the analytical protocols required for its trace detection in complex biological matrices.[1][2]

Part 2: Historical Genesis & Discovery[1][2]

The Era of Structural Elucidation (19th–Early 20th Century)

The discovery of 2,3,4,6-TeBP was not a singular "eureka" moment but rather a result of the systematic mapping of electrophilic aromatic substitution patterns in the late 19th and early 20th centuries.[1]

During this period, chemists were rigorously investigating the halogenation of phenols.[1][2] While the formation of 2,4,6-tribromophenol occurs rapidly upon adding bromine water to phenol (a standard qualitative test), achieving higher bromination states required forcing conditions.[1][2]

-

1800s Context: Early German chemists (e.g., Benedikt, 1879) characterized the primary bromination products.[1]

-

Definitive Structural Proof (1930): A pivotal moment in the specific characterization of the 2,3,4,6-isomer occurred in a 1930 study published by the Royal Society of Chemistry.[1] Researchers used 2,3,4,6-TeBP as a reference standard to prove the constitution of nitrated diphenyl ethers.[1][2] By synthesizing it through a stepwise nitration-bromination-reduction sequence, they confirmed its melting point (113–114°C) and distinguished it from other isomers.[1][2]

The Industrial Shift (1970s–Present)

In the modern era, 2,3,4,6-TeBP emerged not as a target product, but as a "non-target" analyte of concern.[1][2] As the production of brominated flame retardants (BFRs) scaled to millions of tons, 2,3,4,6-TeBP was identified as:

-

A Manufacturing Impurity: Present in technical-grade Pentabromophenol (PeBP) and 2,4,6-TBP.[1][2]

-

A Breakdown Product: Environmental monitoring in the 1990s began detecting 2,3,4,6-TeBP in marine sediments and biota, often tracing it back to the photolytic degradation of TBBPA or the metabolism of newer BFRs like TTBP-TAZ.[1][2]

Part 3: Chemical Synthesis & Formation Pathways[1][2][4]

Mechanism of Formation

The synthesis of 2,3,4,6-TeBP is governed by the directing effects of the hydroxyl group on the benzene ring.[1] The hydroxyl group is a strong ortho, para-director.[1][2]

-

Rapid Phase: Bromination at positions 2, 4, and 6 is kinetically favored, yielding 2,4,6-TBP.[1][2]

-

Rate-Limiting Phase: Introducing the fourth bromine at position 3 (meta to the hydroxyl) is electronically unfavorable due to the deactivating effect of the existing halogens. This step requires Lewis acid catalysts (e.g., AlBr₃, FeBr₃) or elevated temperatures.[1][2]

Synthesis Workflow Visualization

The following diagram illustrates the stepwise bromination pathway and the divergence between the major industrial product (TBP) and the high-bromination congeners.

Figure 1: Stepwise bromination of phenol showing the formation of 2,3,4,6-TeBP as an intermediate to Pentabromophenol and a degradation product of TBBPA.[1]

Part 4: Physicochemical Properties[1]

Understanding the physical constants is essential for designing extraction protocols. 2,3,4,6-TeBP is lipophilic and acidic (pKa ~6), necessitating pH control during extraction.[1][2]

| Property | Value | Relevance to Analysis |

| Molecular Formula | C₆H₂Br₄O | Mass spectrum confirmation (Isotope pattern).[1][2][4] |

| Molecular Weight | 409.70 g/mol | Target ion monitoring (M-H)⁻ or derivatives. |

| Melting Point | 113–114 °C | Purity verification.[2][5] |

| pKa | ~6.0–6.5 | Lower than phenol (9.[2]95) due to electron-withdrawing Br.[2] Requires acidification (pH < 2) for LLE. |

| Log Kow | ~5.07 | High bioaccumulation potential; requires non-polar solvents for extraction.[2] |

| Solubility | Soluble in organic solvents (MeOH, DCM); Insoluble in water.[1][2] | Dictates mobile phase choice (High % Organic). |

Part 5: Analytical & Experimental Protocols

Sample Preparation (Solid Matrices)

Objective: Isolate 2,3,4,6-TeBP from soil, sediment, or biological tissue while minimizing loss of this semi-volatile compound.[1][2]

Protocol:

-

Homogenization: Grind sample with anhydrous Na₂SO₄ to remove moisture and create a free-flowing powder.[2]

-

Soxhlet Extraction:

-

Solvent: Dichloromethane (DCM) : Acetone (1:1 v/v).

-

Duration: 16–24 hours.[2]

-

Note: The acetone ensures penetration into polar matrices, while DCM solubilizes the bromophenol.

-

-

Cleanup (Acid/Base Partitioning):

Derivatization for GC-MS

Direct injection of bromophenols into Gas Chromatography (GC) often results in peak tailing due to the hydroxyl group. Derivatization is mandatory for high-sensitivity quantification.[1][2]

Method A: Acetylation (Standard)

-

Reaction: Mix extract with reagents at 60°C for 30 mins.

-

Advantage: Stable derivatives, distinct mass fragments.[1][2]

Method B: Methylation (Diazomethane/TMS)

-

Reagents: Diazomethane (hazardous) or TMS-diazomethane.[2]

-

Reaction: Instantaneous at room temperature.[2]

Instrumental Analysis (GC-MS/ECNI)

Electron Capture Negative Ionization (ECNI) is the gold standard for brominated compounds due to the high electronegativity of bromine.

-

Column: DB-5ms or equivalent (30m x 0.25mm).[2]

-

Carrier Gas: Helium (1.0 mL/min).

-

Source Temp: 200°C (lower temps favor resonance electron capture).

-

Monitoring:

-

SIM Mode: Monitor bromine isotope clusters (m/z 79, 81) and the molecular ion of the derivative.[4]

-

Identification: The ratio of m/z 79 to 81 must match the theoretical abundance for Br₄.

-

Part 6: Toxicology & Biological Activity[2]

Recent research has elevated 2,3,4,6-TeBP from a simple impurity to a toxicant of specific concern.[1][2]

-

Endocrine Disruption: Structurally similar to thyroid hormones (T3/T4).[2] It competes for transthyretin (TTR) binding sites, potentially disrupting thyroid homeostasis.[2]

-

Oxidative Uncoupling: Like other halophenols, it acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria, which can lead to cytotoxicity.[1][2]

-

Metabolic Fate: In mammalian livers, 2,3,4,6-TeBP is often a terminal metabolite of larger BFRs, accumulating in kidneys before excretion.[1][2]

Part 7: References

-

Royal Society of Chemistry (1930). The Scission of Diaryl Ethers and Related Compounds by Means of Piperidine.[2] Part III. The Nitration of 2:4-Dibromo-2.[1][2] (Historical synthesis and structural proof). [1]

-

World Health Organization (2005). 2,4,6-Tribromophenol and other Simple Brominated Phenols (CICAD 66).[1][2] (Environmental levels and toxicity data).[6][7][8]

-

National Institutes of Health (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP).[1][2] (Discusses TeBP as a co-contaminant).

-

AccuStandard. Reference Standards for Brominated Flame Retardants. (Commercial availability and CAS verification).[9]

-

MDPI (2023). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol). (Evidence of TeBP formation via degradation). [1]

Sources

- 1. Bromophenol - Wikipedia [en.wikipedia.org]

- 2. accustandard.com [accustandard.com]

- 3. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]

- 4. Hydroxylated transformation products obtained after UV irradiation of the current-use brominated flame retardants hexabromobenzene, pentabromotoluene, and pentabromoethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CXIV.—The scission of diaryl ethers and related compounds by means of piperidine. Part III. The nitration of 2 : 4-dibromo-2′ : 4′-dinitrodiphenyl ether and of 2 : 4-dibromophenyl p-toluenesulphonate and benzoate. The chlorination and bromination of m-nitrophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. well-labs.co.jp [well-labs.co.jp]

- 8. chiron.no [chiron.no]

- 9. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]

spectroscopic data for 2,3,4,6-Tetrabromophenol (NMR, IR, MS)

Title: Technical Whitepaper: Spectroscopic Characterization & Analysis of 2,3,4,6-Tetrabromophenol

Executive Summary

This technical guide provides a definitive spectroscopic profile for This compound (CAS 14400-94-3) . Designed for researchers in drug development and environmental analysis, this document moves beyond basic data listing to establish a self-validating analytical workflow .

The critical challenge in analyzing this compound lies in distinguishing it from its metabolic precursors and synthetic byproducts, specifically 2,4,6-tribromophenol and pentabromophenol . This guide details the specific NMR, IR, and MS signatures required to unequivocally confirm the 2,3,4,6-substitution pattern, ruling out positional isomers and lower/higher brominated impurities.

Structural Analysis & Theoretical Prediction

Before interpreting spectra, we must establish the symmetry and electronic environment of the molecule to predict signals accurately.

-

Molecular Formula:

[1][2][3] -

Molecular Weight: ~409.7 g/mol (Average), Exact Mass depends on isotopologues.

-

Symmetry:

(Asymmetric). Unlike 2,4,6-tribromophenol ( -

Key Structural Feature: The molecule possesses only one aromatic proton located at the C-5 position . This proton is flanked by bromine atoms at C-4 and C-6 and is meta to the hydroxyl group.

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for determining the bromination level (n=4). The analysis relies heavily on the unique isotopic abundance of Bromine (

Isotopic Cluster Analysis (Molecular Ion)

For a molecule with four bromine atoms (

| Ion Species | m/z (Nominal) | Relative Intensity (Approx) | Composition |

| M | 406 | 17% | |

| M+2 | 408 | 68% | |

| M+4 | 410 | 100% (Base) | |

| M+6 | 412 | 66% | |

| M+8 | 414 | 17% |

Diagnostic Check: If your spectrum shows a triplet (1:2:1), you likely have a dibromo- impurity. If you see a quartet pattern (1:3:3:1), suspect a tribromo- species. The 1:4:6:4:1 pattern is mandatory for tetrabromophenol.

Fragmentation Pathway

The fragmentation is dominated by the sequential loss of bromine radicals and the expulsion of carbon monoxide (CO), characteristic of phenols.

-

Primary Fragment:

(Cluster centered ~331 m/z) -

Secondary Fragment:

(Ring contraction/degradation)

Figure 1: Proposed MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR provides the regiochemical confirmation that MS cannot. We must confirm the bromine atoms are at 2,3,4,6 and not 2,3,5,6 or 2,3,4,5.

Proton ( ) NMR Data

Solvent:

| Proton | Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H | H-5 | 7.75 - 7.90 | Singlet (s) | 1H | Deshielded by ortho-Br (C4, C6). Located between two bulky Br atoms. |

| -OH | -OH | 5.80 - 6.00 | Broad Singlet (br s) | 1H | Exchangeable. Shift varies with concentration/temp. |

Differentiation Strategy:

-

vs. 2,4,6-Tribromophenol: The tribromo- analog has two equivalent protons at H-3 and H-5 (

~7.60 ppm, singlet, 2H). 2,3,4,6-TBP has only one aromatic proton. Integration is key. -

vs. 2,3,4,5-Tetrabromophenol: The isomer would have a proton at H-6. H-6 is ortho to the OH group. Protons ortho to phenolic OH typically appear upfield (lower ppm) compared to those flanked by bromines.

Carbon ( ) NMR Data

Solvent:

| Carbon | Type | Shift ( | Note |

| C-1 | C-OH | 150.5 | Deshielded by Oxygen. |

| C-3, C-5 | C-Br / C-H | 130.0 - 135.0 | C-5 (C-H) is typically more intense (NOE). |

| C-2, C-4, C-6 | C-Br | 110.0 - 125.0 | Carbon attached to Br is shielded relative to C-H. |

Infrared Spectroscopy (IR) Fingerprinting

IR is used primarily for rapid functional group verification and solid-state form identification.

-

O-H Stretch:

(Broad band, H-bonded). -

Aromatic C=C Stretch:

(Sharp, multiple bands). -

C-Br Stretch:

(Strong, characteristic of aryl bromides). -

Fingerprint Region: The substitution pattern (1,2,3,4,6-pentasubstituted benzene) yields a unique overtone pattern in the

region, though often obscured.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 10-15 mg of solid this compound.

-

Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% TMS. -

Filtration: If the solution is cloudy (common if insolubles are present), filter through a glass wool plug directly into the NMR tube.

-

Acquisition:

-

Set relaxation delay (

) to -

Acquire 16 scans minimum.

-

Protocol B: GC-MS Analysis for Purity

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Inlet: Splitless, 250°C.

-

Oven: 80°C (1 min)

20°C/min -

Detection: MS Scan (m/z 50-500).

-

Note: Derivatization (TMS) is recommended to improve peak shape of the phenol, but direct injection is possible.

Analytical Logic Flowchart

Use this diagram to guide your decision-making process during characterization.

Figure 2: Analytical decision matrix for validating this compound.

References

-

National Institute of Standards and Technology (NIST). "Mass Spectrum of this compound." NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. "this compound Compound Summary." National Library of Medicine. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Isotopic Abundance & NMR prediction logic).

Sources

thermal degradation products of 2,3,4,6-Tetrabromophenol

This guide details the thermal degradation profile of 2,3,4,6-Tetrabromophenol (2,3,4,6-TeBP) . It is designed for researchers and drug development professionals managing brominated intermediates, where thermal stability and impurity profiling are critical for safety assessments (e.g., ICH M7 mutagenic impurities) and environmental compliance.

Technical Guide & Safety Assessment

Executive Summary

This compound (2,3,4,6-TeBP) is a halogenated phenolic intermediate often encountered as a breakdown product of Tetrabromobisphenol A (TBBPA) or used directly in fungicidal and flame retardant synthesis. Under thermal stress (>250°C), 2,3,4,6-TeBP undergoes radical-mediated decomposition.

Critical Finding: The degradation is not merely a breakdown into smaller molecules but a synthesis of higher-toxicity congeners . The primary concern is the formation of Polybrominated Dibenzo-p-dioxins (PBDDs) and Dibenzofurans (PBDFs) via precursor condensation.[1][2][3] This guide delineates the mechanistic pathways, specific product profiles, and validated analytical protocols for detection.

Mechanistic Pathways of Degradation

Understanding the "why" allows for better control. The thermal decay of 2,3,4,6-TeBP is driven by the stability of the tetrabromophenoxy radical .

The Radical Initiation

Upon heating, particularly in the presence of oxygen or metal catalysts (Cu, Fe), the hydroxyl bond weakens.

-

Hydrogen Abstraction: The phenolic hydrogen is abstracted (by

, -

Resonance Stabilization: The radical electron delocalizes to the ortho (positions 2, 6) and para (position 4) carbons.

-

Steric Influence: In 2,3,4,6-TeBP, both ortho positions are occupied by Bromine atoms. This structural feature is the primary driver for PBDD formation (dioxins) over PBDFs (furans), as ortho-ortho coupling is sterically directed.

Pathway Logic: Condensation vs. Debromination

The fate of the phenoxy radical splits into two competing pathways:

-

Pathway A: Condensation (De Novo Synthesis of PBDDs) Two phenoxy radicals collide. The oxygen of one radical attacks the carbon-bromine bond of another (typically at the ortho position). This expels a Bromine radical (

) and forms a diphenyl ether intermediate (Pre-dioxin), which rapidly cyclizes to form PBDDs.-

Key Product: Hexabromodibenzo-p-dioxins (HxBDDs).

-

-

Pathway B: Debromination High thermal energy causes C-Br bond scission.

-

2,3,4,6-TeBP

2,4,6-Tribromophenol (2,4,6-TBP) -

2,4,6-TBP

2,4-Dibromophenol[4] -

Significance: This increases the volatility of the mixture but generates precursors that form different dioxin congeners (e.g., TeBDDs).

-

Visualization of Degradation Logic

The following diagram illustrates the flow from the parent molecule to critical toxic byproducts.

Caption: Mechanistic flow from 2,3,4,6-TeBP to toxic PBDDs via radical dimerization and competing debromination.

Detailed Product Profile

The following table summarizes the degradation products identified in pyrolytic (inert) and oxidative (combustion) environments.

| Category | Product Class | Specific Congeners/Species | Mechanism of Formation |

| Primary Toxicant | PBDDs | 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin | Ortho-ortho coupling of two 2,3,4,6-TeBP radicals followed by Br elimination. |

| Secondary Toxicant | PBDFs | Pentabromodibenzofurans | Ortho-para coupling (less favored due to steric hindrance at pos 4). |

| Breakdown Products | Bromophenols | 2,4,6-Tribromophenol2,4-Dibromophenol | Sequential loss of Br (Debromination). |

| Gases | Inorganic | HBr (Hydrogen Bromide)Br₂ (Bromine gas) | Radical scavenging and thermal bond scission. |

| Coupling Products | Bromobenzenes | 1,2,3,5-Tetrabromobenzene | Dehydroxylation of the parent phenol. |

The "Ortho" Rule & Toxicity

Researchers must note that 2,3,4,6-TeBP is a potent PBDD precursor because it possesses bromine at both ortho positions (2 and 6).

-

Why it matters: Dioxin formation requires ortho attack. Phenols lacking ortho halogens (e.g., 3,4-dibromophenol) produce negligible dioxins. 2,3,4,6-TeBP is structurally "optimized" to form dioxins upon heating.

Experimental Protocols: Validated Analysis

To detect these products in a drug substance or reaction mixture, standard LC-UV is insufficient. You must use Gas Chromatography coupled with Mass Spectrometry (GC-MS), preferably with Electron Capture Negative Ionization (ECNI) for high sensitivity toward brominated species.

Protocol: Pyrolysis-GC/MS Simulation

This protocol simulates thermal stress to identify potential impurities.

Reagents:

-

2,3,4,6-TeBP Standard (>99%).

-

Solvent: Toluene (Dioxin grade).

-

Internal Standards: ^13C-labeled PBDD mixture.

Workflow:

-

Sample Prep: Dissolve TeBP in Toluene (1 mg/mL).

-

Pyrolysis: Introduce sample into a micro-furnace pyrolyzer (e.g., Frontier Lab) coupled directly to the GC injector.

-

Temp Ramp: 200°C to 600°C at 20°C/min.

-

Atmosphere: Helium (Pyrolysis) or Air/He mix (Combustion simulation).

-

-

Separation (GC):

-

Column: DB-5MS or Rtx-Dioxin2 (30m x 0.25mm).

-

Carrier Gas: Helium, constant flow 1.0 mL/min.

-

-

Detection (MS):

-

Mode: SIM (Selected Ion Monitoring).

-

Target Ions (PBDDs): Molecular ions [M]- and fragment ions [M-Br]-.

-

Note: ECNI mode using Methane as reagent gas provides 10-100x lower detection limits than EI.

-

Analytical Workflow Diagram

The following DOT diagram outlines the self-validating analytical loop.

Caption: Closed-loop analytical workflow for validating thermal degradation products.

Implications for Drug Development

For professionals in pharmaceutical synthesis:

-

Impurity Carryover: If 2,3,4,6-TeBP is used as a starting material, trace PBDDs may be generated during high-temperature drying or distillation steps.

-

Regulatory Risk: PBDDs are structurally similar to PCDDs (Dioxins). While not as strictly regulated globally as chlorinated dioxins, they trigger "Mutagenic Impurity" alerts under ICH M7 guidelines due to their planar, intercalating structure.

-

Mitigation:

-

Avoid temperatures >200°C during processing of TeBP-containing streams.

-

Use radical scavengers (antioxidants) if heating is unavoidable.

-

Monitor for ortho-brominated impurities using the protocols above.

-

References

-

Sidhu, S. S., et al. (1995).[3] The homogeneous, gas-phase formation of chlorinated and brominated dibenzo-p-dioxins from 2,4,6-trichloro-and 2,4,6-tribromophenols. Combustion and Flame. Link

-

Weber, R., & Kuch, B. (2003). Relevance of BFRs and thermal conditions on the formation pathways of brominated and brominated-chlorinated dibenzodioxins and dibenzofurans. Environment International. Link

-

Evans, C. S., & Dellinger, B. (2005).[3][5] Mechanisms of Dioxin Formation from the High-Temperature Pyrolysis of 2-Bromophenol. Environmental Science & Technology. Link

-

Yu, W., et al. (2011).[3] Mechanism and Direct Kinetics Study on the Homogeneous Gas-Phase Formation of PBDD/Fs from 2-BP, 2,4-DBP, and 2,4,6-TBP as Precursors. Environmental Science & Technology. Link

-

International Council on Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aaqr.org [aaqr.org]

2,3,4,6-Tetrabromophenol (2,3,4,6-TeBP): Metabolic Origins, Analytical Detection, and Toxicological Relevance

[1]

Executive Summary

This compound (2,3,4,6-TeBP; CAS 14400-94-3) is a halogenated phenolic compound emerging as a critical metabolite and degradation product of several high-production volume brominated flame retardants (BFRs).[1][2] Unlike its congener 2,4,6-tribromophenol (2,4,6-TBP), which is widely recognized as both an industrial chemical and a natural product, 2,3,4,6-TeBP is primarily associated with the reductive debromination of Pentabromophenol (PBP) and the photolytic/metabolic breakdown of Hexabromobenzene (HBB) and Pentabromotoluene (PBT) .[1]

This guide provides a technical deep-dive into the formation pathways, toxicological mechanisms (specifically thyroid hormone mimicry), and validated analytical protocols for the detection of 2,3,4,6-TeBP in biological matrices.[1]

Precursor Chemistries and Metabolic Pathways

The Parent Compounds

2,3,4,6-TeBP is rarely used as a primary flame retardant.[1] Instead, it appears in environmental and biological systems as a transformation product of highly brominated aromatics.[1]

-

Pentabromophenol (PBP): The direct precursor.[3] PBP is used as a fungicide and a flame retardant intermediate.[3] Under anaerobic conditions (e.g., in sediment or gut microbiota), PBP undergoes reductive debromination.[1][3]

-

Hexabromobenzene (HBB): Used in paper and plastic manufacturing.[3] Photolysis and metabolic hydroxylation convert HBB to PBP, which subsequently degrades to TeBPs.[1][3]

-

Pentabromotoluene (PBT): UV irradiation and metabolic oxidation of the methyl group, followed by ring hydroxylation/debromination, yields 2,3,4,6-TeBP.[1]

Mechanism of Formation: Reductive Debromination

The formation of 2,3,4,6-TeBP from PBP involves the specific removal of a bromine atom from the meta position relative to the hydroxyl group.[1] This regioselectivity is characteristic of specific microbial dehalogenases and abiotic photolytic processes.[3]

Causality of Meta-Debromination: Steric hindrance from the hydroxyl group often directs initial enzymatic attack to the meta or para positions.[1][3] In the case of PBP (2,3,4,5,6-pentabromo), removal of the bromine at position 3 (or 5) yields 2,3,4,6-TeBP.[1]

Pathway Visualization

The following diagram illustrates the degradation cascade from HBB and PBP to 2,3,4,6-TeBP.[1]

Figure 1: Degradation pathway of Hexabromobenzene and Pentabromophenol yielding 2,3,4,6-TeBP via reductive debromination.[1]

Toxicological Implications[3][4][5][6][7]

Thyroid Hormone Disruption

The structural homology between 2,3,4,6-TeBP and Thyroxine (T4) drives its toxicity.[1] T4 contains a phenolic ring with iodine substituents; the bromine atoms in 2,3,4,6-TeBP mimic these iodines, allowing the metabolite to interact with thyroid transport proteins.[1]

-

Transthyretin (TTR) Binding: 2,3,4,6-TeBP competes with T4 for binding sites on TTR.[1][3][4] The tetrabromo-substitution pattern provides a high steric fit for the T4 binding pocket, potentially displacing endogenous hormones and altering homeostasis.[1]

-

Mechanism: Competitive inhibition.[3]

-

Consequence: Reduced circulating T4 levels and potential delivery of the brominated phenol to the brain and placenta across barriers normally permeable to T4-TTR complexes.

Uncoupling of Oxidative Phosphorylation

Like other halophenols, 2,3,4,6-TeBP acts as a protonophore.[1] The acidic hydroxyl group (pKa ~6-7 due to electron-withdrawing bromines) allows it to shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient required for ATP synthesis.[1][3]

Comparative Data Summary

| Compound | Precursor | TTR Binding Potency | Primary Toxicity Mode | Detection Frequency (Biota) |

| 2,3,4,6-TeBP | PBP, HBB, PBT | High (Predicted) | Thyroid disruption, Uncoupling | Moderate (Inuit Plasma, Marine) |

| 2,4,6-TBP | TBBPA, Natural | Moderate | Thyroid disruption | High |